molecular formula C11H16O3 B13310334 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione

2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B13310334
M. Wt: 196.24 g/mol
InChI Key: BJXVCIQYRGDCLI-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione (CAS 155953-49-4) is a versatile chemical building block primarily used in advanced organic and heterocyclic synthesis. This compound, with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol, is a key derivative of 5,5-dimethylcyclohexane-1,3-dione (dimedone) . The ethoxymethylidene substituent makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles which are of significant interest in medicinal chemistry . Its core structure is related to dimedone, a reagent historically used to characterize aldehydes and known for its distinct tautomeric behavior in solution . Researchers utilize this compound in multi-component reactions to develop novel pharmacologically active structures, including 1,2,4-triazine derivatives that have shown promise as anti-proliferative agents and tyrosine kinase inhibitors in scientific studies . The reactive dione and ethoxymethylidene groups facilitate various cyclization and condensation reactions, making it a powerful synthon for drug discovery efforts aimed at new anticancer therapies . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet and handle the material adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C11H16O3/c1-4-14-7-8-9(12)5-11(2,3)6-10(8)13/h7H,4-6H2,1-3H3

InChI Key

BJXVCIQYRGDCLI-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)CC(CC1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of ethyl acetoacetate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.

    Substitution: The ethoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

While there is no information about the applications of "2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione," the search results provide information on the chemical synthesis and reactions of related compounds.

One study found that 2-ethoxymethylidene-3-oxo esters react with 5-aminotetrazole to create azaheterocycles, with the specific products depending on the starting materials and reaction conditions . For instance, 2-ethoxymethylidene-3-oxo esters with alkyl substituents react with 5-aminotetrazole to form ethyl 2-azido-4-alkylpyrimidine-5-carboxylates, which can undergo nucleophilic substitution . Diethyl 2-ethoxymethylidenemalonate produces ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate, while ethyl 2-ethoxymethylidenecyanoacetate yields 5-[2,6-diamino-3,5-bis(ethoxycarbonyl)pyridinium-1-yl]tetrazol-1-ide through a different pathway . Ethyl 2-benzoyl-3-ethoxyprop-2-enoate reacts with 5-aminotetrazole to form ethyl 2-benzoyl-3-(1H-tetrazol-5-ylamino)prop-2-enoate and ethyl 7-(1-ethoxy-1,3-dioxo-3-phenylpropan-2-yl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate via two reaction routes .

Other related compounds include:

  • Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • 1,3-Cyclohexanedione and its derivatives: These are considered versatile reagents for the synthesis of different derivatives .
  • 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione: This can be synthesized from the reaction of 5,5-dimethyl-1,3-cyclohexandione with DMF-DMA .

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse pharmacological and physicochemical profiles depending on their substituents. Below is a comparative analysis of 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione with structurally related analogs:

Table 1: Physicochemical Properties of Selected Cyclohexane-1,3-dione Derivatives

Compound Name Molecular Weight (g/mol) Lipophilicity (XLOGP3) H-Bond Acceptors H-Bond Donors Rotatable Bonds Key Substituent
This compound (hypothetical) ~238.3 ~2.8 4 1 3 Ethoxymethylidene (C₂H₅O)
2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione 262.28 2.56 4 1 2 4-Fluorophenylhydrazono
5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione 312.29 3.34 6 1 3 Trifluoromethylphenylhydrazono
2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione 273.29 2.1 4 2 2 Hydroxyphenylaminomethylene
2-(4-Methoxybenzylidene)-5,5-dimethylcyclohexane-1,3-dione 258.30 2.9 3 0 3 4-Methoxybenzylidene

Key Observations:

Lipophilicity and Bioavailability: The trifluoromethylphenylhydrazono derivative exhibits the highest lipophilicity (XLOGP3 = 3.34), which may enhance membrane permeability but reduce aqueous solubility . The ethoxymethylidene analog (hypothetical XLOGP3 ~2.8) likely balances lipophilicity and solubility, making it suitable for oral bioavailability.

The ethoxymethylidene group lacks H-bond donors, which may limit polar interactions but enhance resistance to enzymatic degradation.

Biological Activity: COX-2 Inhibition: The trifluoromethylphenylhydrazono derivative shows superior COX-2 inhibitory activity compared to the fluorophenyl analog due to stronger electron-withdrawing effects and hydrophobic interactions . Antimicrobial Activity: Benzylidene derivatives (e.g., 4-methoxybenzylidene) demonstrate broad-spectrum antimicrobial effects, attributed to their planar structures facilitating membrane disruption . Antimycobacterial Activity: The hydroxyphenylaminomethylene derivative exhibits potent activity against Mycobacterium tuberculosis (MIC = 3.125 µg/mL), likely due to chelation of metal ions essential for bacterial enzymes .

Structural and Electronic Effects of Substituents

The pharmacological profile of cyclohexane-1,3-dione derivatives is heavily influenced by substituent properties:

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance stability and binding affinity to enzymes like COX-2 by polarizing the diketone moiety and creating hydrophobic pockets .
  • Electron-Donating Groups (e.g., -OCH₃, -C₂H₅O) : Improve solubility and modulate metabolic pathways. The ethoxymethylidene group may reduce cytotoxicity compared to halogenated analogs.
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) can hinder rotation, stabilizing bioactive conformations .

Biological Activity

Overview of 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione

This compound is a synthetic organic compound that belongs to the class of diketones. Its structure includes a cyclohexane ring substituted with ethoxymethylidene and two carbonyl groups. This compound may exhibit various biological activities due to its reactive carbonyl functionalities.

Antioxidant Activity

Diketones are known for their potential antioxidant properties. The presence of carbonyl groups allows these compounds to scavenge free radicals, which can contribute to their protective effects against oxidative stress. Research indicates that similar diketones can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Antimicrobial Properties

Compounds with diketone structures have been reported to possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. Studies on related compounds have shown efficacy against a range of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

Diketones may also exhibit anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is significant for therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of diketones, this compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an effective antioxidant agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial properties of various diketones, including this compound. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Data Table: Biological Activities of Diketones

Biological ActivityTest MethodologyResult
AntioxidantDPPH AssaySignificant reduction observed
AntimicrobialMIC against S. aureus and E. coliEffective at low concentrations
Anti-inflammatoryCytokine release assayDecreased IL-6 production

Q & A

Basic: What are the common synthetic routes for preparing 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione and its derivatives?

Answer:
The compound is typically synthesized via condensation reactions. For example, reacting 5,5-dimethylcyclohexane-1,3-dione (dimedone) with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene yields the ethoxymethylidene derivative through enamine formation . Derivatives are often prepared by coupling dimedone with arylhydrazines, thiocarboxamides, or halogenated reagents under reflux conditions. For instance, cycloaddition with 1,3,4-thiadiazol-2(3H)-ylidene derivatives in acetonitrile produces fused heterocycles with yields up to 92% . Key steps include monitoring reaction progress via TLC and purifying products via recrystallization or column chromatography.

Advanced: How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations can optimize molecular geometries, predict spectroscopic properties (e.g., IR vibrations at ~1650–1689 cm⁻¹ for C=O groups), and analyze frontier molecular orbitals to assess reactivity . For example, hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting atomization energies and reaction pathways involving enol-keto tautomerism . Computational modeling also aids in rationalizing regioselectivity in cycloaddition reactions by evaluating transition-state energies and charge distribution .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers observe?

Answer:

  • IR Spectroscopy : Strong absorption bands at 1650–1689 cm⁻¹ for conjugated C=O stretches and ~1590–1665 cm⁻¹ for C=C or C=N bonds in derivatives .
  • ¹H/¹³C NMR : Distinct signals for the ethoxymethylidene group (e.g., δ ~5.5–6.5 ppm for CH in enamine), dimethyl groups (δ ~1.1–1.2 ppm), and aromatic protons in derivatives (δ ~6.6–8.3 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 342 [M⁺] for thiadiazole derivatives) and fragment patterns (e.g., m/z 77 for benzene rings) confirm molecular weight and structural motifs .

Advanced: What strategies are employed to resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

Answer:
Contradictions such as unexpected regioisomers or low yields are addressed by:

  • Systematic Variation of Conditions : Testing solvents (e.g., DMF vs. acetonitrile), temperatures, and catalysts (e.g., Ni²⁺ in cycloadditions) to optimize selectivity .
  • Advanced Analytical Validation : Using X-ray crystallography to confirm crystal packing and hydrogen-bonding patterns, or 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .
  • Computational Screening : DFT-based mechanistic studies to identify favorable reaction pathways and transition states .

Advanced: How is this compound utilized in the synthesis of bioactive molecules, such as COX-2 inhibitors or antimicrobial agents?

Answer:
The compound serves as a β-diketone precursor for bioactive derivatives:

  • COX-2 Inhibitors : Hydrazone derivatives (e.g., 2-(4-fluorophenylhydrazono)-dimedone) are synthesized via diazotization and tested for cyclooxygenase inhibition using in vitro enzymatic assays .
  • Antimicrobial Agents : Thiadiazole and benzofuranone derivatives exhibit activity against pathogens like Staphylococcus aureus, validated via MIC (Minimum Inhibitory Concentration) testing . Biological activity correlates with electron-withdrawing substituents (e.g., nitro or chloro groups) enhancing target binding .

Basic: What are the known safety considerations and handling protocols for this compound based on available toxicological data?

Answer:
Limited toxicological data (e.g., RTECS: GV0345000) suggest standard precautions:

  • Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact.
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .
  • Disposal : Follow hazardous waste guidelines, as ecotoxicity data are incomplete (e.g., LC50 for fish: 11,500 mg/L) .

Advanced: What role does this compound play in enzymatic halogenation reactions, and how can its reactivity be optimized in biocatalytic systems?

Answer:
Derivatives like 2-chloro-5,5-dimethylcyclohexane-1,3-dione are brominated by marine bromoperoxidases in the presence of H₂O₂ and KBr, yielding dibrominated products . Optimization strategies include:

  • pH Control : Enzymes from algae (e.g., Penicillus capitatus) show optimal activity at acidic pH (~4–5) .
  • Substrate Engineering : Modifying the ethoxymethylidene group to enhance enzyme-substrate affinity.
  • Kinetic Studies : Monitoring reaction progress via UV-Vis spectroscopy to adjust H₂O₂ concentrations and avoid enzyme inactivation .

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